N-(2-chloro-6-fluorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE is a complex organic compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, as well as a pyridinyl group
Preparation Methods
The synthesis of [(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the (2-CHLORO-6-FLUOROPHENYL)METHYL intermediate: This can be achieved through a halogenation reaction where a phenyl ring is substituted with chloro and fluoro groups.
Coupling with 3-(PYRIDIN-2-YLOXY)PROPYL amine: This step often involves a nucleophilic substitution reaction where the intermediate is reacted with 3-(PYRIDIN-2-YLOXY)PROPYL amine under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
[(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain substituents or reduce double bonds.
Hydrolysis: This can break down the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and specificity, while the pyridinyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
[(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE can be compared with other similar compounds, such as:
[(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PROPAN-2-YLOXY)PROPYL]AMINE: This compound has a similar structure but with a different substituent on the propyl group.
[(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)ETHYL]AMINE: This compound has a shorter alkyl chain, which can affect its reactivity and interactions.
The uniqueness of [(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE lies in its specific combination of substituents, which can confer unique properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C15H16ClFN2O |
---|---|
Molecular Weight |
294.75 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-3-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C15H16ClFN2O/c16-13-5-3-6-14(17)12(13)11-18-8-4-10-20-15-7-1-2-9-19-15/h1-3,5-7,9,18H,4,8,10-11H2 |
InChI Key |
SJDZAOADYSOGKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCCNCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.